molecular formula C22H21N3O4S2 B2929698 N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide CAS No. 868377-33-7

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2929698
CAS No.: 868377-33-7
M. Wt: 455.55
InChI Key: TYDBQUGEGDVEQN-FCQUAONHSA-N
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Description

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound designed for investigative research purposes. This molecule features a benzothiazole core structure fused with a morpholinosulfonyl benzamide group, a architecture often explored in medicinal chemistry for its potential to modulate biological targets. Its specific mechanism of action and primary research applications are currently under investigation. Researchers are evaluating its potential utility in various biochemical pathways. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to determine the compound's suitability for their specific studies.

Properties

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-3-11-25-20-16(2)5-4-6-19(20)30-22(25)23-21(26)17-7-9-18(10-8-17)31(27,28)24-12-14-29-15-13-24/h1,4-10H,11-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDBQUGEGDVEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, followed by the introduction of the prop-2-yn-1-yl group and the morpholine-4-sulfonyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 2. Spectral Data of Selected Compounds

Compound IR (C=S, cm⁻¹) ¹H-NMR (Propargyl CH2, ppm) ¹³C-NMR (C=N, ppm)
Target Compound 1247–1255 ~3.2 (t, J = 2.5 Hz) ~165–170
Compound B 1243–1258 ~3.1 (t, J = 2.5 Hz) ~163–168
Compound D N/A N/A 167.2

Biological Activity

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesis, and research findings based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, and it has a molecular weight of approximately 350.43 g/mol. The structure features a benzothiazole core, a morpholine sulfonyl group, and a prop-2-ynyl substituent, which contribute to its unique chemical reactivity and biological properties.

Structural Characteristics

ComponentDescription
Benzothiazole CoreProvides aromatic properties and potential biological activity.
Prop-2-ynyl GroupEnhances reactivity through alkyne-specific reactions.
Morpholine Sulfonyl GroupMay influence solubility and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.9 to 93.3 μM against various cancer cell lines such as MDA-MB-435 (breast cancer) and RPMI-8226 (leukemia) .

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Signal Pathway Modulation : It can interact with proteins that regulate apoptosis and inflammation .
  • Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in specific phases, leading to apoptosis in cancer cells.

Case Studies

  • Study on Antiproliferative Activity :
    • A study tested the antiproliferative effects of related benzothiazole compounds against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines.
    • Results indicated that certain derivatives had IC50 values below 20 μM, demonstrating potent activity .
  • Toxicity Assessment :
    • Acute oral toxicity tests were conducted on selected compounds derived from similar scaffolds.
    • Findings showed reduced toxicity compared to standard chemotherapeutic agents while maintaining efficacy against cancer cells .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core :
    • This can be achieved by cyclizing 2-amino thiophenol with appropriate aldehydes under acidic conditions.
  • Introduction of the Propynyl Group :
    • The propynyl group is introduced via a Sonogashira coupling reaction with propargyl bromide.
  • Attachment of the Morpholine Sulfonyl Group :
    • This is done by reacting the intermediate with morpholine sulfonyl chloride in the presence of a base .

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